Efficient Suzuki–Miyaura Coupling at the 2-Position of Imidazole Using 2-Iodoimidazole as the Electrophilic Partner
In the synthesis of imidazole-containing protein farnesyltransferase inhibitors, 2-iodoimidazole was successfully employed in Suzuki coupling reactions to introduce functionalized alkyl chains at the 2-position of the imidazole ring. The reaction proved to be very efficient, enabling the preparation of chiral inhibitors through asymmetric synthesis of allyl succinic derivatives [1]. While quantitative yield comparisons with 2-bromoimidazole were not reported in this study, 2-iodoimidazole is generally more reactive in cross-coupling due to the lower bond dissociation energy of the C–I bond versus C–Br, facilitating the oxidative addition step .
| Evidence Dimension | Suzuki coupling efficiency for introducing functionalized alkyl chains at imidazole 2-position |
|---|---|
| Target Compound Data | Successfully coupled with alkenylboronates; described as 'very efficient' [1] |
| Comparator Or Baseline | 2-Bromoimidazole: described as generally more reactive in substitution reactions due to bromine reactivity versus iodine |
| Quantified Difference | Not directly quantified; qualitative trend: C–I bond weaker than C–Br (bond dissociation energy: C–I ~ 222 kJ/mol vs. C–Br ~ 285 kJ/mol), facilitating oxidative addition |
| Conditions | Palladium-catalyzed Suzuki coupling; alkenylboronates prepared via cross metathesis; 2-iodoimidazole as electrophile [1] |
Why This Matters
This matters because efficient Suzuki coupling at the imidazole 2-position is a critical transformation in medicinal chemistry campaigns targeting farnesyltransferase; the choice of 2-iodoimidazole over less reactive halogenated analogs can determine coupling success and product yield.
- [1] Kerhervé J, Botuha C, Dubois J. New asymmetric synthesis of protein farnesyltransferase inhibitors via palladium-catalyzed cross-coupling reactions of 2-iodo-imidazoles. Org Biomol Chem. 2009;7(10):2214-22. View Source
